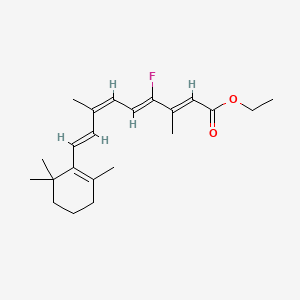

Ethyl 12-fluororetinoate

Description

Overview of the Retinoid Class

Retinoids are a class of compounds structurally related to vitamin A, playing vital roles in a multitude of biological processes. researchgate.netmdpi.com Their influence extends from embryonic development and vision to cell growth, differentiation, and apoptosis. mdpi.combiologists.com This functional diversity has made them a focal point of research and therapeutic development. researchgate.net

Endogenous retinoids, naturally occurring forms of vitamin A in the body, are crucial for maintaining normal physiological functions. wikipedia.orgnih.gov All-trans-retinoic acid (ATRA), a key metabolite, is essential for embryonic development, immune function, and male fertility. wikipedia.org It exerts its effects by binding to nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which in turn regulate the transcription of specific genes. mdpi.comwikipedia.org

The precise regulation of endogenous retinoid levels is critical, as both deficiency and excess can lead to detrimental effects. nih.gov For instance, in the skin, appropriate levels of retinoic acid are necessary for the normal function of hair follicles and sebaceous glands. nih.gov

Table 1: Key Endogenous Retinoids and Their Primary Functions

| Retinoid | Primary Biological Roles |

| All-trans-retinoic acid (ATRA) | Embryonic development, cell differentiation, immune function. wikipedia.org |

| 9-cis-retinoic acid | Binds to and activates both RAR and RXR receptors. wikipedia.org |

| 13-cis-retinoic acid | Isomer of ATRA, also found in the body at lower levels. wikipedia.org |

| Retinol (B82714) (Vitamin A) | Precursor to active retinoids, crucial for vision. nih.gov |

| Retinal | Intermediate in the conversion of retinol to retinoic acid, key role in the visual cycle. biologists.com |

This table is based on information from the provided search results.

To overcome the limitations of natural retinoids, such as chemical instability and a broad range of actions that can lead to side effects, scientists have developed numerous synthetic analogues. nih.govacs.org These synthetic retinoids often possess improved stability and can be designed to selectively target specific retinoid receptor subtypes (RARα, RARβ, and RARγ). acs.orgnih.gov This selectivity can help minimize unwanted side effects and enhance therapeutic efficacy. nih.govnih.gov Synthetic retinoids are invaluable tools in research, helping to dissect the complex roles of retinoid signaling pathways in health and disease. researchgate.netnih.gov

Endogenous Retinoids and Their Biological Roles

Rationale for Fluorinated Retinoid Research

The introduction of fluorine atoms into retinoid structures is a strategic approach in medicinal chemistry to modulate their biological properties. researchgate.netnih.gov This has led to the development of a range of fluorinated retinoids for research purposes.

Fluorination can significantly alter the physicochemical properties of a molecule, including its metabolic stability, binding affinity to target proteins, and membrane permeability. mdpi.comtandfonline.com The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making fluorinated compounds more resistant to metabolic degradation. tandfonline.comannualreviews.org This can lead to a longer biological half-life. nih.gov

Furthermore, the high electronegativity of fluorine can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets. tandfonline.combenthamdirect.com The strategic placement of fluorine atoms can therefore be used to fine-tune the potency and selectivity of retinoid analogues. nih.gov For instance, studies on fluorinated RXR modulators have shown that the position of fluorination can impact both binding potency and efficacy. nih.gov

Table 2: Effects of Fluorination on Drug Properties

| Property | Impact of Fluorination |

| Metabolic Stability | Increased due to the strength of the C-F bond. mdpi.comtandfonline.com |

| Binding Affinity | Can be enhanced. mdpi.combenthamdirect.com |

| Bioavailability | Can be improved by altering pKa and membrane permeability. tandfonline.comnih.gov |

| Lipophilicity | Can be modulated depending on the type and position of fluorine substitution. mdpi.comannualreviews.org |

This table is based on information from the provided search results.

The synthesis of fluorinated retinoids, including those with fluorine at the C12 position, has been a subject of interest for studying structure-activity relationships and for use as probes in biological systems. researchgate.netnih.govbgsu.edu The development of methods to prepare fluorinated retinoids has enabled researchers to investigate the mechanism of action of these compounds in greater detail. nih.gov Specifically, 12-fluoro-substituted retinoids have been used to study the photoisomerization process and the environment within the binding pocket of visual pigments like rhodopsin. researchgate.netbgsu.edu The synthesis of various fluorinated retinoic acid analogues was reported in the late 1970s and early 1980s, highlighting the long-standing interest in this area of research. acs.orgacs.org The first synthesis of all-trans retinoic acid occurred in 1947, and the term "retinoid" was introduced in the 1950s to describe compounds related to Vitamin A. mylens.ai The development of fluorinated analogues followed as part of the broader effort to create more stable and potent retinoids. acs.org

Structure

3D Structure

Properties

CAS No. |

3887-00-1 |

|---|---|

Molecular Formula |

C22H31FO2 |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

ethyl (2E,4Z,6Z,8E)-4-fluoro-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |

InChI |

InChI=1S/C22H31FO2/c1-7-25-21(24)15-18(4)20(23)13-11-16(2)10-12-19-17(3)9-8-14-22(19,5)6/h10-13,15H,7-9,14H2,1-6H3/b12-10+,16-11-,18-15+,20-13- |

InChI Key |

XPMUOSSKBRSJAP-XZSVXRJRSA-N |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C(=C/C=C(/C)\C=C\C1=C(CCCC1(C)C)C)/F |

Canonical SMILES |

CCOC(=O)C=C(C)C(=CC=C(C)C=CC1=C(CCCC1(C)C)C)F |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 12 Fluororetinoate and Analogues

Retinoid Synthesis Approaches

The construction of the polyene chain characteristic of retinoids is a key challenge in their synthesis. organic-chemistry.org Over the years, several strategies have been established, ranging from classical olefination reactions to more modern, highly stereoselective methods.

The industrial and laboratory-scale synthesis of retinol (B82714) and its derivatives has historically relied on a few robust chemical pathways. semanticscholar.orgtypology.com These methods typically involve the construction of the carbon-carbon double bonds of the polyene side chain through olefination reactions.

Key classical strategies include:

The Wittig Reaction : This is one of the most widely applied methods for retinoid synthesis. semanticscholar.orgrsc.org It involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. rsc.org In the context of retinoid synthesis, β-ionone is often reacted with a suitable phosphonium (B103445) salt to build the polyene chain. semanticscholar.orgtypology.com The Wittig reaction is noted for its ability to form double bonds with good control over their position. typology.comrsc.org BASF successfully industrialized vitamin A production using the Wittig reaction in 1971. semanticscholar.org

The Julia Reaction : This olefination method proceeds via the alkylation of a sulfone, followed by a reductive elimination to form a double bond. typology.com The Julia reaction can offer excellent selectivity and yield in retinol synthesis. semanticscholar.org Its stereoselectivity is a critical feature, as only one of the 16 possible stereoisomers of retinol is biologically active. typology.com

The Grignard Reaction : This approach involves reacting β-ionone with a propargyl halide in the presence of zinc or a magnesium-mercury amalgam. typology.com This forms an alkyne intermediate, which is subsequently reduced to create the desired alkene structure. typology.com

While effective, these classical methods can sometimes lead to mixtures of E/Z isomers that are difficult to separate, prompting the development of more stereocontrolled approaches. organic-chemistry.org

Phosphonate-based olefination reactions, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are widely used in the synthesis of retinoids due to their mild conditions and generally high stereoselectivity, favoring the formation of (E)-alkenes. semanticscholar.orgwikipedia.org The HWE reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org

The HWE reaction offers several advantages over the classical Wittig reaction. The phosphonate-stabilized carbanions are more nucleophilic and less basic than the corresponding phosphonium ylides, and the water-soluble dialkyl-phosphate byproduct is easily removed during workup. wikipedia.org

The stereochemical outcome of the HWE reaction can be influenced by several factors, including the structure of the reactants, the nature of the cation, and the reaction conditions. wikipedia.org For instance, in the synthesis of retinoid precursors, E-selectivity can often be improved by using sodium-based bases like NaHMDS and running the reaction at low temperatures. acs.orgnih.gov The use of lithium salts has also been shown to favor (E)-alkene formation. wikipedia.org

Researchers have conducted optimization studies for HWE olefinations in the context of retinoid synthesis. A model study reacting β-ionone with a protected propargyl phosphonate demonstrated that base selection and temperature are crucial for maximizing the E/Z ratio. acs.orgnih.gov

Table 1: Conditions Screening for a Model HWE Olefination of β-Ionone

This table summarizes the results from a study optimizing the E-selective Horner-Wadsworth-Emmons (HWE) reaction of β-ionone with a TMS-protected propargyl phosphonate. The data highlights how different bases, solvents, and temperatures affect the yield and stereoselectivity (E/Z ratio) of the resulting trien-yne product. acs.org

| Entry | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |

| 1 | LiHMDS | THF | 0 | 85 | 4.5:1 |

| 2 | NaHMDS | THF | 0 | 87 | 7.5:1 |

| 3 | KHMDS | THF | 0 | 90 | 2.5:1 |

| 4 | nBuLi | THF | 0 | 84 | 4:1 |

| 10 | NaHMDS | THF | -78 | 87 | 9:1 |

This control over stereochemistry makes the HWE reaction a cornerstone of modern retinoid synthesis. acs.orgsioc-journal.cn

Classical Retinoid Synthesis Strategies

Specific Synthetic Routes to Ethyl 12-fluororetinoate

The synthesis of this compound has been reported in the literature, with the compound showing notable antipapilloma activity. researchgate.netresearchgate.net The synthesis builds upon established methods for creating the retinoid backbone and introducing the fluorine atom at the desired position. A key precursor for this molecule is 12-fluororetinal, the synthesis of which has been described. acs.orgscilit.comacs.org

Achieving the correct stereochemistry in the polyene chain is crucial for the biological activity of retinoids. organic-chemistry.org The synthesis of 12-fluororetinal and its subsequent conversion to this compound requires stereoselective methods to ensure the desired all-trans or specific cis geometry of the double bonds.

The synthesis of fluorinated retinoids often involves the use of fluorinated building blocks, such as a fluorinated C5-phosphonate, which can be coupled with a C15-component like β-ionone using an HWE reaction. hawaii.edu The synthesis of 12-fluororetinal has been accomplished, providing a key intermediate that can be oxidized to 12-fluororetinoic acid and then esterified. acs.orgresearchgate.net

The general strategy involves:

Preparation of a Fluorinated Phosphonate : A key step is the synthesis of a phosphonate reagent containing the fluorine atom at the position that will become C-12 in the final retinoid structure.

Olefination Reaction : A stereoselective olefination, such as the HWE reaction, is used to couple the fluorinated phosphonate with a suitable aldehyde or ketone (e.g., β-ionone or a derivative) to construct the main carbon skeleton. acs.orgnih.gov The conditions for this reaction are optimized to maximize the yield of the desired (E)-isomer. wikipedia.orgacs.org

Elaboration of the Chain : Further steps may be required to complete the polyene chain and install the terminal functional group.

Oxidation and Esterification : The resulting fluorinated retinal analogue is oxidized to the corresponding carboxylic acid (12-fluororetinoic acid), which is then esterified to yield this compound. nih.govgcms.cz

The stereoselectivity of the olefination is paramount, as the biological function of retinoids is highly dependent on the geometry of their double bonds. organic-chemistry.orgtypology.com

The final step in the synthesis of this compound is the conversion of the carboxylic acid group of 12-fluororetinoic acid into an ethyl ester. This is a standard chemical transformation known as esterification. gcms.cz

Several methods can be employed for this derivatization:

Fischer Esterification : This classic method involves reacting the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. gcms.cz

Alkylation of a Carboxylate Salt : The retinoic acid can be deprotonated with a base to form a carboxylate salt, which is then reacted with an ethylating agent like ethyl iodide or ethyl bromide.

Use of Coupling Reagents : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid, facilitating its reaction with ethanol.

Conversion to an Acyl Halide : The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with ethanol, often in the presence of a non-nucleophilic base like pyridine. gcms.cz

The choice of method depends on the scale of the reaction and the sensitivity of the fluorinated retinoid to the reaction conditions. For instance, in the synthesis of other fluorinated retinoid analogues like 4,4-difluororetinyl acetate, the ester was formed from the corresponding 4,4-difluororetinoic acid. nih.gov This indicates that the esterification of a pre-formed fluorinated retinoic acid is a viable strategy. nih.gov

Stereoselective Synthesis Methodologies

Synthesis of Related Fluorinated Retinoid Analogues for Comparative Studies

To understand the structure-activity relationship and the effect of fluorine substitution, various fluorinated retinoid analogues have been synthesized for comparative biological testing. researchgate.netnih.govnih.gov The synthetic strategies for these compounds are often similar to those used for this compound, involving the assembly of the polyene chain via olefination reactions using fluorinated synthons.

Examples of synthesized analogues include:

4,4-Difluoro Analogues : The synthesis of 4,4-difluororetinoids was achieved by first oxidizing methyl retinoate to methyl 4-oxoretinoate. nih.gov This ketone was then treated with diethylaminosulfur trifluoride (DAST) to introduce the two fluorine atoms at the C-4 position. nih.gov The resulting methyl 4,4-difluororetinoate was then converted to other derivatives like the corresponding acid, alcohol, and other esters. nih.gov

Aromatic 6-Fluoro Analogues : A series of aromatic retinoids with a fluorine atom at the 6-position of the polyene chain were prepared. nih.gov A key intermediate, an ethyl (Z)-2-fluoro-3-methyl-4,4-dimethoxy-2-butenoate, was elaborated into a C10 aldehyde and then condensed with various aryl-phosphonium salts via a Wittig reaction to yield the final fluorinated aromatic retinoids. nih.gov

Other Fluorinated Aromatic Analogues : Various other aromatic analogues of retinoic acid bearing fluorine atoms on the polyene side chain have been synthesized to evaluate their biological activity and toxicity. researchgate.netacs.org

The synthesis of these diverse analogues allows researchers to probe how the position and number of fluorine atoms influence the compound's interaction with biological targets like the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). researchgate.net

Table 2: Examples of Synthesized Fluorinated Retinoid Analogues

This table provides an overview of different fluorinated retinoid analogues that have been synthesized for comparative studies, along with their key synthetic approaches.

| Compound Name | Position of Fluorine | Key Synthetic Step | Reference |

| 4,4-Difluororetinyl acetate | C-4 | Fluorination of a 4-oxo intermediate with DAST. | nih.gov |

| Methyl (E,E,Z,E)-3,7-dimethyl-6-fluoro-9-(4-methoxy-2,3,6-trimethylphenyl)nonatetraenoate | C-6 | Wittig condensation of a C10 fluoro-aldehyde with an aryl-phosphonium salt. | nih.gov |

| Aromatic 4-fluororetinoid esters | C-4 | Not specified in detail, but part of a broader synthesis of fluorinated analogues. | researchgate.net |

| 12-Fluororetinal | C-12 | Not specified in detail, but its synthesis and properties have been reported. | acs.orgscilit.comacs.org |

Molecular and Cellular Mechanisms of Action of Ethyl 12 Fluororetinoate

Retinoid Receptor Biology and Signaling Pathways

The biological effects of retinoids are primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs). caymanchem.com These receptors are ligand-activated transcription factors that regulate the expression of a vast network of genes, thereby controlling critical cellular processes such as proliferation, differentiation, and apoptosis. google.comsemanticscholar.org

Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) Subtypes and Isoforms

Both RARs and RXRs belong to the nuclear hormone receptor superfamily and are encoded by distinct genes that give rise to three subtypes, or isotypes, for each receptor family: alpha (α), beta (β), and gamma (γ). googleapis.commdpi.com Further diversity is generated through alternative splicing and the use of different promoters, resulting in multiple isoforms for each subtype. indigobiosciences.com For instance, human RARs have at least four isoforms for RARα, five for RARβ, and two for RARγ. indigobiosciences.com These subtypes and isoforms exhibit distinct tissue distribution patterns and developmental roles, which contributes to the pleiotropic effects of retinoids. googleapis.com

| Receptor Subtype | Primary Tissue Distribution |

| RARα | Widely expressed in various tissues. |

| RARβ | Predominantly found in neural tissues, less so in skin. |

| RARγ | Primarily expressed in the skin. nih.gov |

| RXRα | Abundant in liver, kidney, lung, muscle, and epidermis. |

| RXRβ | Ubiquitously expressed across most tissues. researchgate.net |

| RXRγ | Mostly expressed in the brain, as well as cardiac and skeletal muscle. researchgate.net |

Ligand Binding and Receptor Heterodimerization Dynamics

The function of RARs and RXRs is regulated by the binding of specific ligands. RARs can be activated by both all-trans-retinoic acid (atRA) and 9-cis-retinoic acid (9-cis-RA) with high affinity. nih.govnih.gov In contrast, RXRs are selectively activated by 9-cis-RA. nih.govnih.gov

For effective DNA binding and transcriptional regulation, RARs must form heterodimers with RXRs. semanticscholar.orghaematologica.org This RAR/RXR heterodimer is the primary functional unit in retinoid signaling. frontiersin.org In the absence of a ligand, the RAR/RXR heterodimer binds to DNA and associates with corepressor proteins, which leads to chromatin condensation and transcriptional silencing of target genes. indigobiosciences.comresearchgate.net

The binding of an agonist ligand, such as atRA to RAR, induces a significant conformational change in the receptor's ligand-binding domain (LBD). nih.gov This change causes the dissociation of the corepressor complex and facilitates the recruitment of coactivator proteins. indigobiosciences.comnih.gov These coactivators then help to open up the chromatin structure, making the target gene accessible to the cell's transcriptional machinery and initiating gene expression. indigobiosciences.com The binding of ligands to either or both partners can significantly stabilize the heterodimer complex. nih.gov While RARs function as obligate partners with RXRs, RXRs can also form homodimers or heterodimerize with other nuclear receptors, such as the vitamin D receptor (VDR) and peroxisome proliferator-activated receptors (PPARs), placing RXR at a central crossroads of multiple signaling pathways. researchgate.nethaematologica.orggoogle.com

Retinoic Acid Response Elements (RAREs) and Gene Transcription Regulation

The RAR/RXR heterodimers regulate gene expression by binding to specific DNA sequences known as Retinoic Acid Response Elements (RAREs), which are located in the promoter regions of retinoid-responsive genes. nih.govnih.govnih.gov A typical RARE consists of two direct repeats (DR) of a core hexameric sequence, most commonly PuG(G/T)TCA. haematologica.orgindigobiosciences.com

The spacing between these two direct repeats is a key determinant of binding specificity. RAR/RXR heterodimers preferentially bind to RAREs where the hexameric motifs are separated by one, two, or five nucleotides (referred to as DR-1, DR-2, and DR-5, respectively). researchgate.netindigobiosciences.com Upon binding to the RARE, the ligand-activated RAR/RXR heterodimer, along with its recruited coactivators, initiates the transcription of the downstream target gene. indigobiosciences.com This intricate system allows for precise control over the expression of more than 500 genes that are responsive to retinoic acid, thereby mediating its wide-ranging effects on development and cellular homeostasis. nih.govnih.gov

Specific Receptor Interactions of Ethyl 12-fluororetinoate

This compound is a synthetic, fluorinated derivative of retinoic acid. researchgate.netnih.gov While it is identified in scientific literature and patents, detailed characterization of its molecular interactions with retinoid receptors is limited.

Transcriptional Activation Profiles in Reporter Gene Assays

Reporter gene assays are used to measure the functional response of a cell to a compound by quantifying the activation of a specific signaling pathway. In the context of retinoids, these assays measure the ability of a compound to activate transcription through the RAR/RXR heterodimer bound to a RARE. indigobiosciences.com The results are often expressed as an EC50 value, which is the concentration of a ligand that provokes a response halfway between the baseline and maximum response.

While one study noted that this compound demonstrated greater antipapilloma activity in a mouse model than its non-fluorinated parent ester, suggesting it does interact with and activate retinoid signaling pathways, specific data on its transcriptional activation profile from reporter gene assays are not available in the searched literature. researchgate.netindigobiosciences.com Therefore, quantitative measures of its potency and efficacy (e.g., EC50 values and maximal activation levels) for each RAR and RXR subtype have not been documented.

Preclinical Biological Activity of Ethyl 12 Fluororetinoate

In Vitro Biological Evaluations

Cell-Based Assays for Antiproliferative Activity

The antiproliferative properties of ethyl 12-fluororetinoate have been assessed in various cancer cell lines. While specific data on the antiproliferative activity of this compound on cell lines such as MDA-MB-231, MCF-7, EMT6/P, T47D, HeLa, and Caco-2 is not detailed in the provided search results researchgate.net, research on other fluorinated retinoid analogs suggests that such compounds can exhibit potent, dose-dependent antiproliferative effects. For instance, certain fluorinated analogs of retinoic acid have demonstrated strong inhibitory effects on cell growth at micromolar concentrations researchgate.net. The principle behind these assays is to expose cancer cells to the compound and measure the inhibition of cell growth over time.

Differentiation-Inducing Effects in Cell Lines

Retinoids are well-known for their ability to induce cellular differentiation, a process where cancer cells are prompted to mature into non-cancerous cell types. This is a key therapeutic strategy, particularly in certain types of leukemia. frontiersin.org. The NB4 cell line, derived from a patient with acute promyelocytic leukemia (APL), is a classic model for studying retinoid-induced differentiation. nih.gov. In response to all-trans retinoic acid (ATRA), NB4 cells undergo granulocytic differentiation. nih.gov. Cell lines like EML and MPRO, which express a dominant-negative retinoic acid receptor alpha, also serve as models for retinoic acid-induced neutrophil differentiation. nih.gov. While the direct effects of this compound on these specific cell lines are not explicitly detailed, its structural similarity to other retinoids suggests it may possess similar differentiation-inducing capabilities. The evaluation of such effects typically involves treating the cells with the compound and observing morphological changes and the expression of differentiation markers.

Other cell lines used to study differentiation include PC12 cells, which can be induced to differentiate into neuron-like cells, and C2C12 and RD cells, which are models for myoblastic differentiation. mdpi.comscientificarchives.com. The THP-1 cell line can be differentiated into macrophages. mdpi.com. These models allow for the investigation of a compound's potential to influence the maturation of various cell lineages.

In Vivo Efficacy Studies in Animal Models (Non-Human)

Chemically Induced Mouse Papilloma Model Studies

The efficacy of this compound has been evaluated in vivo using the chemically induced mouse papilloma model. This model is a standard method for assessing the potential of compounds to inhibit the development of skin tumors. In these studies, skin tumors (papillomas) are typically initiated with a carcinogen like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) and promoted with an agent such as 12-O-tetradecanoylphorbol-13-acetate (TPA). researchgate.nettaconic.com. Research has shown that this compound (referred to as 1c in one study) exhibited greater antipapilloma activity than its non-fluorinated parent ester. researchgate.netresearchgate.net. This indicates that the fluorine substitution at the 12-position enhances its ability to suppress tumor formation in this model.

Table 1: Antipapilloma Activity of Fluorinated Retinoids

| Compound | Description | Relative Antipapilloma Activity |

|---|---|---|

| 1c | This compound | Greater than parent nonfluorinated ester researchgate.netresearchgate.net |

| 23 | Aromatic 4-fluororetinoid ester | Greater than parent nonfluorinated ester researchgate.netresearchgate.net |

Evaluation of Activity in Other Preclinical Disease Models (e.g., cancer xenografts, non-human skin models)

The therapeutic potential of this compound extends to other preclinical models, including cancer xenografts and non-human skin models. Cancer xenograft models involve the transplantation of human tumor cells into immunocompromised mice. news-medical.nettaconic.com. These models are invaluable for studying the efficacy of anticancer agents against human tumors in a living organism. nih.govoatext.com. While specific data on this compound in cancer xenograft models is not available in the provided results, its demonstrated antiproliferative and antipapilloma activities suggest it could be a candidate for such studies.

Non-human skin models, such as human-mouse xenografts, provide a platform for studying various skin conditions and the effects of topical treatments. nih.gov. These models allow for the investigation of a compound's ability to influence skin biology in a system that mimics human skin more closely than traditional animal models. The demonstrated activity of this compound in the mouse papilloma model suggests its potential relevance for skin-related therapeutic applications.

Assessment of Tissue-Specific Biological Responses

The preclinical evaluation of this compound has revealed notable tissue-specific biological activities, particularly in the context of skin. Research has focused on its effects on epithelial tissues, with significant findings related to its antipapilloma activity.

In vivo studies utilizing a chemically induced mouse papilloma model have been instrumental in elucidating the tissue-specific efficacy of this compound. researchgate.netresearchgate.netresearchgate.net These studies have demonstrated that this compound possesses potent antipapilloma properties. A key finding from this research is that the introduction of a fluorine atom at the 12-position of the retinoid structure enhances its biological activity compared to its non-fluorinated counterpart, ethyl retinoate. researchgate.netresearchgate.net

The primary tissue target for the observed biological response is the skin, specifically the epidermal layer where papillomas develop. The antipapilloma activity signifies a direct or indirect effect on the proliferation and differentiation of keratinocytes within this tissue.

A comparative analysis of this compound against other fluorinated and non-fluorinated retinoids in the mouse papilloma model has provided insights into its relative potency. The data from these studies are summarized in the table below.

| Compound | Antipapilloma Activity |

| This compound | Greater than parent non-fluorinated ester |

| Aromatic 4-fluororetinoid esters | Greater than parent non-fluorinated ester |

| Aromatic 6-fluororetinoid esters | Greater than parent non-fluorinated ester |

| Aromatic 4-fluororetinoic acids | Increased relative to parent acid |

| Aromatic 6-fluororetinoic acids | Increased relative to parent acid |

| Aromatic 4-fluororetinoid amide | Increased relative to parent amide |

Table 1: Comparative Antipapilloma Activity of Various Retinoids researchgate.netresearchgate.net

In addition to its efficacy, the preclinical assessment also involved the evaluation of systemic biological responses through the in vivo mouse hypervitaminosis A test. researchgate.netresearchgate.netresearchgate.net This assessment is crucial for understanding the broader physiological effects of the compound beyond the targeted skin tissue. The hypervitaminosis A test evaluates the toxicological profile of retinoids, which can manifest in various tissues.

The research indicates that the fluorination of retinoids, as seen with this compound, can modulate the therapeutic index, influencing both the desired antipapilloma activity and the potential for systemic toxicity. researchgate.netresearchgate.net

Therapeutic Research Implications from Preclinical Studies

Translational Potential in Non-Human Disease Models

The journey from a laboratory compound to a potential therapeutic agent is underpinned by its performance in various disease models that mimic human conditions. For Ethyl 12-fluororetinoate, these non-human studies are the primary source of information regarding its biological effects.

Retinoids, as a class of compounds, are well-established regulators of cellular proliferation, differentiation, and apoptosis. aub.edu.lb Their ability to control gene expression through nuclear receptors makes them potent modulators of cell fate. bioscientifica.comnih.gov This activity is particularly relevant in pre-malignant conditions, where normal cellular regulation is lost but has not yet progressed to full-blown carcinoma. The loss of retinoic acid receptor (RAR) expression, for instance, has been associated with a higher risk of premalignant progression in some tissues. aub.edu.lb

In the context of fluorinated retinoids, specific analogues have been evaluated for their enhanced biological activity. Preclinical research in a chemically induced mouse papilloma model, which serves as a model for pre-cancerous skin lesions, has demonstrated the activity of this compound. researchgate.net Studies have shown that this compound possesses greater antipapilloma activity than its parent non-fluorinated ester, highlighting the impact of fluorination on its biological function. researchgate.net This suggests that this compound can effectively modulate the growth and differentiation of these pre-malignant cells, indicating a potential role in chemoprevention.

Table 1: Comparative Antipapilloma Activity of Retinoid Esters in a Mouse Model

| Compound | Fluorination Position | Relative Activity | Source |

|---|---|---|---|

| Parent Retinoid Ester | None | Baseline | researchgate.net |

| This compound | C12 on polyene chain | Greater than parent ester | researchgate.net |

| Aromatic 4-fluororetinoid ester | Phenyl ring | Greater than parent ester | researchgate.net |

| Aromatic 6-fluororetinoid ester | Phenyl ring | Greater than parent ester | researchgate.net |

The efficacy of novel compounds is often tested in established experimental oncology models. nih.gov These can range from cell lines to animal models that spontaneously develop tumors or in which human tumor cells are implanted (xenografts). nih.gov For this compound, its evaluation has been noted in an in vivo mouse hypervitaminosis A test to assess toxicity and a chemically induced mouse papilloma test to gauge anti-tumor activity. researchgate.net

The finding that this compound exhibits significant antipapilloma activity in this model is a key preclinical observation. researchgate.net Papillomas are benign epithelial tumors that can, in some cases, progress to malignant carcinomas. By inhibiting the growth of these early-stage tumors, the compound demonstrates potential as an anti-cancer agent. The enhanced activity compared to non-fluorinated counterparts underscores the strategic benefit of incorporating fluorine into the retinoid structure. researchgate.net While the broader spectrum of its activity in other oncology models is a subject for further research, these initial findings position it as a compound of interest in the field of experimental cancer therapeutics.

Role in Modulating Cell Growth and Differentiation in Pre-malignant Conditions

Future Directions in Retinoid Analogue Development

The development of retinoids continues to evolve, with a focus on improving efficacy and minimizing off-target effects. Future research is geared towards creating more sophisticated analogues and exploring their use in combination with other therapeutic agents.

The design of new retinoid analogues is a strategic effort to enhance their therapeutic index. One successful approach is the development of receptor-selective retinoids, which are designed to bind preferentially to specific subtypes of retinoic acid receptors (RARs) or retinoid X receptors (RXRs). nih.gov This selectivity can lead to a more targeted biological response and better tolerability. nih.gov

Fluorination is a key strategy in this design process. Strategically placing fluorine atoms on the retinoid molecule can alter its electronic properties, conformation, and metabolic stability. nih.gov These modifications can influence how the ligand binds to the receptor pocket, potentially increasing its affinity and selectivity for a specific receptor subtype (e.g., RARα, RARβ, or RARγ). nih.govresearchgate.net For example, research on other fluorinated retinoids has shown that the fluorine label can be used to study protein-substrate interactions and conformational changes upon binding. researchgate.net The synthesis of various fluorinated analogues, including those with fluorine on the polyene side chain like this compound, is part of a broader effort to create a new generation of retinoids with fine-tuned properties for applications in oncology and other diseases. researchgate.net

To enhance the anti-tumor effects of retinoids and overcome potential resistance, researchers are exploring combination strategies in preclinical models. The concept involves pairing retinoids with other agents that have complementary mechanisms of action. bioscientifica.com

One promising approach is the combination of retinoids with histone deacetylase (HDAC) inhibitors. nih.gov In various preclinical cancer models, this combination has shown synergistic anti-tumor activity, inducing apoptosis and reducing tumor growth more effectively than either agent alone. nih.govnih.gov Another strategy involves combining retinoids with selective estrogen receptor modulators (SERMs) like tamoxifen, which has demonstrated additive or synergistic growth inhibition in preclinical models of breast cancer. bioscientifica.com More recent preclinical studies have also explored pairing synthetic retinoids with hypomethylating agents in acute myeloid leukemia (AML) models, which has shown synergistic anti-leukemic effects. researchgate.net These preclinical findings provide a strong rationale for investigating similar combination approaches for potent fluorinated retinoids to potentially amplify their therapeutic impact.

Table 2: Preclinical Retinoid Combination Strategies

| Retinoid Class | Combination Agent | Model System | Observed Effect | Source |

|---|---|---|---|---|

| General Retinoids | Histone Deacetylase (HDAC) Inhibitors | Various cancer models | Synergistic anti-tumor activity, apoptosis | nih.govnih.gov |

| Fenretinide, 9-cis-Retinoic Acid | Selective Estrogen Receptor Modulators (e.g., Tamoxifen) | Mammary carcinoma models | Additive or synergistic growth inhibition | bioscientifica.com |

| Synthetic Retinoids | Hypomethylating Agents | Acute Myeloid Leukemia (AML) models | Synergistic anti-leukemic effects | researchgate.net |

| General Retinoids | Cytotoxic Chemotherapy (e.g., Paclitaxel, Cisplatin) | Non-small cell lung cancer models | Enhanced cytotoxicity, tumor growth inhibition | nih.gov |

Conclusion and Perspectives

Summary of Key Preclinical Findings on Ethyl 12-fluororetinoate

Preclinical investigations have primarily focused on the antiproliferative and differentiation-inducing effects of this compound. A significant in vivo study demonstrated that this compound exhibited greater antipapilloma activity compared to its nonfluorinated parent ester in a chemically induced mouse papilloma model. researchgate.netresearchgate.net This suggests that the strategic placement of a fluorine atom on the retinoid backbone can enhance its biological efficacy.

The rationale for fluorinating retinoids stems from the observation that such modifications can lead to improved pharmacological profiles. nih.gov Fluorine's high electronegativity can alter the electronic distribution within the molecule, potentially influencing its binding affinity to retinoid receptors and its metabolic stability.

Interactive Table of Preclinical Findings for this compound

| Preclinical Model | Key Finding | Reference |

| Chemically Induced Mouse Papilloma | Greater antipapilloma activity than the parent nonfluorinated ester. | researchgate.netresearchgate.net |

Unanswered Questions and Future Research Avenues

Despite these promising initial findings, several questions remain, paving the way for future research.

Deeper Elucidation of Fluorine's Mechanistic Role

The precise mechanism by which the fluorine atom at the 12-position enhances the biological activity of ethyl retinoate is not fully understood. While it is hypothesized that fluorine's electronegativity improves the pharmacological profile, the exact nature of this influence requires further investigation. nih.gov Future research should aim to elucidate:

Receptor Binding Affinity and Selectivity: Quantitative studies are needed to determine if the fluorine atom alters the binding affinity and selectivity of this compound for different retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Research is required to determine if this bond in this compound leads to increased metabolic stability, resulting in a longer biological half-life and sustained therapeutic effect.

Conformational Effects: The fluorine atom may induce a specific conformational change in the retinoid molecule, leading to a more favorable interaction with its biological targets. nih.gov Advanced spectroscopic and computational modeling studies could provide insights into these structural effects. nih.gov

Exploration of New Biological Targets in Non-Human Models

The primary preclinical evaluation of this compound has been in the context of skin papillomas. researchgate.netresearchgate.net However, retinoids are known to regulate a wide array of cellular processes, including differentiation, proliferation, and apoptosis, in various tissues. researchgate.netimrpress.com Therefore, it is crucial to explore the potential efficacy of this compound against other biological targets in relevant non-human models.

Potential areas of investigation include:

Oncology: Given the established role of retinoids in cancer therapy, evaluating the antitumor activity of this compound in various cancer models, such as lung, breast, and prostate cancer, is a logical next step. imrpress.comaacrjournals.org

Dermatological Disorders: Beyond papillomas, the effect of this compound on other skin conditions like psoriasis and acne could be explored in established animal models. cyberleninka.ru

Neurodegenerative Diseases: Recent research has highlighted the potential of synthetic retinoids in the context of neurodegenerative diseases. acs.org Investigating whether this compound can modulate pathways relevant to these conditions is a novel research avenue.

Development of Advanced Preclinical Models for Retinoid Evaluation

The successful clinical translation of retinoid-based therapies relies on the predictive power of preclinical models. researchgate.net While traditional animal models have been valuable, there is a growing need for more sophisticated systems that can better recapitulate human physiology and disease.

Future development in this area should focus on:

Humanized Animal Models: The use of mice engrafted with human tissues or expressing human genes can provide more relevant data on the efficacy and potential off-target effects of retinoids like this compound.

Three-Dimensional (3D) Organoid Cultures: 3D organoids derived from patient tissues can serve as powerful in vitro models to assess the compound's activity in a more physiologically relevant context, potentially predicting patient-specific responses.

Advanced Imaging Techniques: The integration of advanced imaging modalities in preclinical studies can offer real-time, non-invasive monitoring of the compound's effects on cellular and tissue-level processes. mdpi.com

Q & A

Q. How do researchers evaluate the environmental impact of this compound degradation byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.